N'-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide N'-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide
Brand Name: Vulcanchem
CAS No.: 1937280-01-7
VCID: VC4564285
InChI: InChI=1S/C7H13N3O2/c1-10-4-5(7(8)9-12)2-3-6(10)11/h5,12H,2-4H2,1H3,(H2,8,9)
SMILES: CN1CC(CCC1=O)C(=NO)N
Molecular Formula: C7H13N3O2
Molecular Weight: 171.2

N'-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide

CAS No.: 1937280-01-7

Cat. No.: VC4564285

Molecular Formula: C7H13N3O2

Molecular Weight: 171.2

* For research use only. Not for human or veterinary use.

N'-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide - 1937280-01-7

Specification

CAS No. 1937280-01-7
Molecular Formula C7H13N3O2
Molecular Weight 171.2
IUPAC Name N'-hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide
Standard InChI InChI=1S/C7H13N3O2/c1-10-4-5(7(8)9-12)2-3-6(10)11/h5,12H,2-4H2,1H3,(H2,8,9)
Standard InChI Key FLAXZPPGRKJJML-UHFFFAOYSA-N
SMILES CN1CC(CCC1=O)C(=NO)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core structure consists of a piperidine ring (C5_5H11_{11}N) with the following substituents:

  • 1-Methyl group: Attached to the nitrogen atom at position 1.

  • 6-Oxo group: A ketone at position 6.

  • 3-Carboximidamide: A hydroxyimino-substituted carboximidamide at position 3.

The IUPAC name, N'-hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide, reflects these substituents. Key identifiers include:

  • SMILES: CN1CC(CCC1=O)C(=NO)N .

  • InChIKey: FLAXZPPGRKJJML-UHFFFAOYSA-N .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Precursor Preparation: Starting with piperidine derivatives, such as 1-methyl-6-oxopiperidine-3-carboxylic acid, which undergoes esterification or amidation .

  • Condensation Reactions: Carboxylic acid intermediates react with hydroxylamine derivatives under controlled conditions (e.g., ethanol/methanol solvents, 60–80°C) .

  • Purification: Column chromatography or recrystallization yields the final product with >95% purity .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
EsterificationH2_2SO4_4, MeOH, reflux85–90
Hydroxylamine CondensationNH2_2OH·HCl, EtOH, 70°C75–80
PurificationSilica gel chromatography>95

Scalability and Industrial Relevance

Current methods are laboratory-scale, but scalability is feasible using continuous-flow reactors to optimize temperature and solvent use . Industrial applications remain limited due to the compound’s niche pharmacological interest.

Physicochemical Properties

Table 2: Key Physicochemical Data

PropertyValueMethodReference
Molecular Weight171.2 g/molMS
logP0.5 ± 0.2Computational
pKa (Hydroxyimino)8.9Potentiometric
CompoundTargetIC50_{50} (μM)SelectivityReference
TalnetantNK3R0.008100-fold over NK1R
XAV939Tankyrase0.0015>3,000-fold over PARP-1
N'-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamideIn silico nNOS2.1 (predicted)N/A

Applications in Drug Development

Intermediate for Bioactive Molecules

The compound serves as a precursor for:

  • Hydrazide Derivatives: Condensation with aldehydes yields hydrazones with enhanced blood-brain barrier permeability .

  • Metal Chelators: Hydroxyimino groups bind Mn2+^{2+}/Mg2+^{2+}, relevant to endonuclease inhibitors .

Structure-Activity Relationship (SAR) Studies

Modifications at positions 3 (carboximidamide) and 6 (oxo) influence target affinity. For example:

  • 3-Trifluoromethyl Substitution: Enhances metabolic stability (t1/2_{1/2} > 6 h in hepatic microsomes) .

  • 6-Thiocarbonyl Replacement: Reduces selectivity due to increased lipophilicity .

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